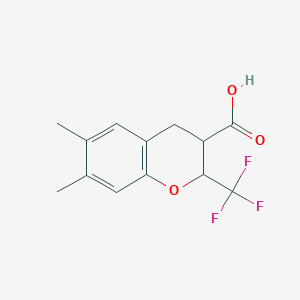
6,7-Dimethyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzopyran family, which is characterized by a fused benzene and pyran ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid can be achieved through several methods. One common approach involves the Friedel-Crafts reaction, where trifluoromethylated aryl compounds are synthesized using N-aryltrifluoroacetimidoyl chlorides and benzene derivatives . This method provides a straightforward route to access biologically important N-heterocycles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6,7-Dimethyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
科学的研究の応用
6,7-Dimethyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of advanced materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 6,7-Dimethyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .
類似化合物との比較
Similar Compounds
6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline: Another compound with a similar benzopyran structure but different functional groups.
2,3-Di(2-pyridyl)quinoxaline: Lacks the trifluoromethyl and carboxylic acid groups, resulting in different chemical properties and applications.
Uniqueness
6,7-Dimethyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is unique due to the presence of both trifluoromethyl and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C13H13F3O3 |
|---|---|
分子量 |
274.23 g/mol |
IUPAC名 |
6,7-dimethyl-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C13H13F3O3/c1-6-3-8-5-9(12(17)18)11(13(14,15)16)19-10(8)4-7(6)2/h3-4,9,11H,5H2,1-2H3,(H,17,18) |
InChIキー |
KLJUARHTNHXTIM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)OC(C(C2)C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


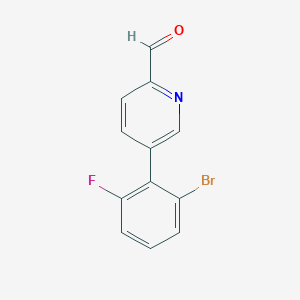
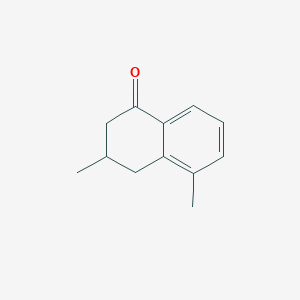

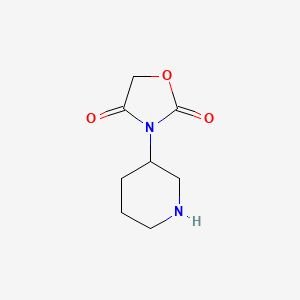
![[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine](/img/structure/B13195783.png)
![3-[1-(3-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13195788.png)
![3-[1-(Aminomethyl)cyclopentyl]aniline](/img/structure/B13195794.png)


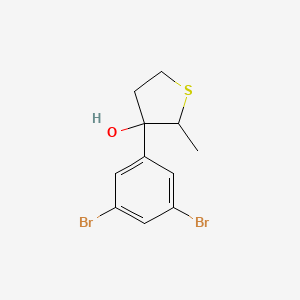
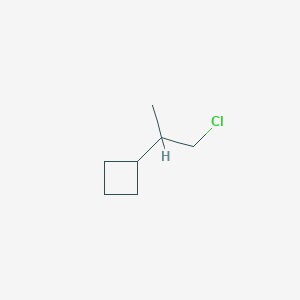
![5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13195823.png)
![4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13195826.png)
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B13195829.png)
